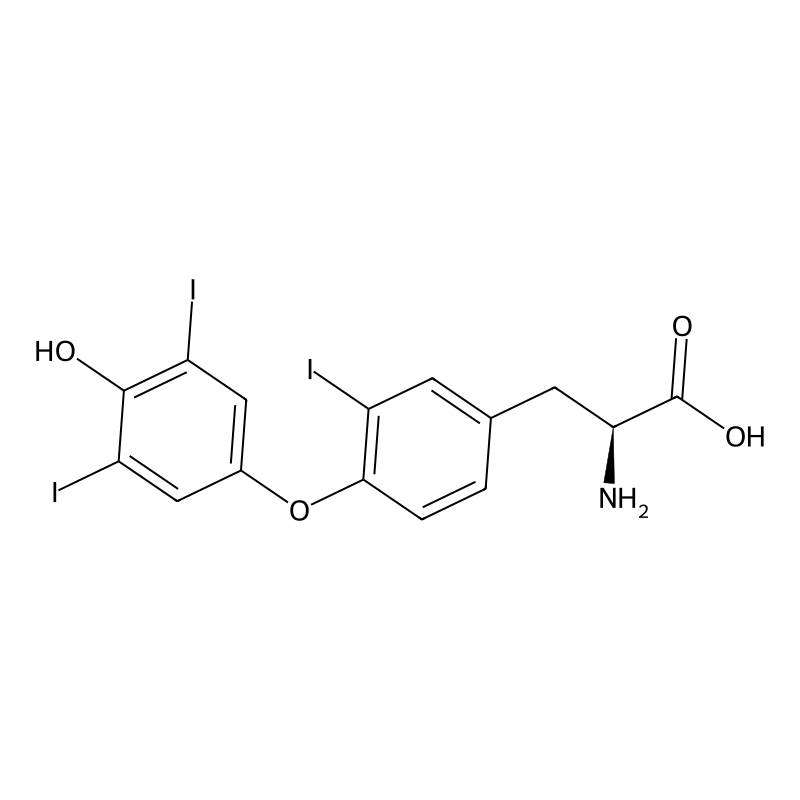

3,3',5'-Triiodo-L-thyronine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Metabolism and Mechanism

Formation

rT3 is formed through the deiodination of T4, primarily at the inner ring's 5' position PubChem: ). This deiodination process inactivates T4 and influences overall thyroid hormone activity.

Function

Unlike T3 (3,5,3'-triiodo-L-thyronine), the active thyroid hormone, rT3 binds to thyroid hormone receptors but doesn't exert the same stimulatory effects. It can even antagonize T3's action GLPBIO: .

Research Applications

Thyroid Function Studies

Measuring rT3 levels helps assess thyroid function. Atypical rT3 levels can indicate an underlying issue like nonthyroidal illness syndrome (NTIS), where rT3 rises while T3 falls [Endocrine Today (reference needed)].

Cellular Processes

Research explores how rT3 signaling influences various cellular processes. Studies suggest rT3 might play a role in cell growth, metabolism, and survival through pathways like phosphatidylinositol 3-kinase (PI3K) American Journal of Physiology-Cell Physiology: ).

Brain Development

rT3's role in brain development is being investigated. Studies suggest it might influence neural cell migration, differentiation, and myelination during development GLPBIO: .

3,3',5'-Triiodo-L-thyronine is an iodothyronine compound characterized by the presence of iodine atoms at the 3-, 3', and 5-positions of its molecular structure. Its chemical formula is C15H12I3NO4, and it is classified as a metabolite of thyroxine (T4), formed through the enzymatic monodeiodination of T4 at the 5 position of the inner ring . This compound is essential for normal growth and development, influencing metabolism and energy regulation within cells.

T3 functions by binding to specific thyroid hormone receptors (TRα and TRβ) located within the nucleus of target cells []. This binding triggers changes in gene expression, leading to the production of proteins responsible for various physiological effects. T3 influences numerous processes, including:

- Metabolic Regulation: T3 increases basal metabolic rate, promoting heat production and energy expenditure [].

- Growth and Development: T3 plays a critical role in growth, development, and differentiation of various tissues, including bone and muscle [].

- Cardiovascular Function: T3 influences heart rate, contractility, and blood pressure [].

- Nervous System Function: T3 is essential for brain development and function, impacting cognition, mood, and neurotransmission [].

T3 is a prescription medication used to treat hypothyroidism (underactive thyroid gland). Improper use can lead to serious side effects, including:

The primary reaction involving 3,3',5'-triiodo-L-thyronine occurs during its formation from thyroxine. This reaction is catalyzed by deiodinase enzymes that facilitate the removal of an iodine atom from thyroxine. The process can be summarized as follows:

In addition to its synthesis, 3,3',5'-triiodo-L-thyronine can undergo various metabolic transformations, including conjugation with glucuronic acid or sulfation to enhance its solubility and facilitate excretion.

3,3',5'-Triiodo-L-thyronine exerts its biological effects primarily through binding to thyroid hormone receptors located in the nucleus of target cells. This binding activates gene transcription that regulates metabolic processes such as:

- Protein synthesis

- Carbohydrate metabolism

- Lipid metabolism

- Growth and development

The hormone significantly influences basal metabolic rate and is critical for maintaining energy homeostasis in the body. It also plays a role in cardiovascular function and thermogenesis.

The synthesis of 3,3',5'-triiodo-L-thyronine can occur naturally within the body or be produced synthetically in laboratories. The natural synthesis involves:

- Deiodination of thyroxine: As previously mentioned, this occurs through enzymatic action.

- Chemical synthesis: Laboratory methods may involve iodination reactions starting from L-tyrosine or other precursors under controlled conditions.

Synthetic methods often aim to achieve high purity and yield for research or therapeutic applications.

Due to its pivotal role in metabolism and growth regulation, 3,3',5'-triiodo-L-thyronine has several applications:

- Clinical use: It is used in the treatment of hypothyroidism and other thyroid-related disorders.

- Research: Investigated for its effects on metabolism and potential therapeutic roles in obesity and metabolic syndrome.

- Pharmaceutical formulations: Incorporated into medications aimed at restoring normal thyroid function.

Studies investigating the interactions of 3,3',5'-triiodo-L-thyronine with other compounds have revealed important insights into its pharmacodynamics. Notably:

- Drug interactions: It may interact with anticoagulants and other medications affecting thyroid function.

- Nutritional factors: Certain dietary components can influence its metabolism and bioavailability.

Research continues to explore these interactions to optimize therapeutic outcomes for patients undergoing treatment involving this hormone.

Several compounds are structurally or functionally related to 3,3',5'-triiodo-L-thyronine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Thyroxine (T4) | C15H11I4NO4 | Precursor to triiodothyronine; higher iodine content |

| Reverse Triiodothyronine (rT3) | C15H12I3NO4 | Metabolically inactive form; generated from T4 |

| 3-Iodothyronine | C15H12I2NO4 | Less active than triiodothyronine; fewer iodine atoms |

| 3,5-Diiodothyronine | C15H12I2NO4 | Intermediate in thyroid hormone metabolism |

Each compound exhibits distinct biological activities and metabolic pathways that contribute to their unique roles within endocrine physiology.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Perrotta C, De Palma C, Clementi E, Cervia D. Hormones and immunity in cancer: are thyroid hormones endocrine players in the microglia/glioma cross-talk? Front Cell Neurosci. 2015 Jun 23;9:236. doi: 10.3389/fncel.2015.00236. eCollection 2015. PubMed PMID: 26157361; PubMed Central PMCID: PMC4477169.

3: Santoro AB, Vargens DD, Barros Filho Mde C, Bulzico DA, Kowalski LP, Meirelles RM, Paula DP, Neves RR, Pessoa CN, Struchine CJ, Suarez-Kurtz G. Effect of UGT1A1, UGT1A3, DIO1 and DIO2 polymorphisms on L-thyroxine doses required for TSH suppression in patients with differentiated thyroid cancer. Br J Clin Pharmacol. 2014 Nov;78(5):1067-75. doi: 10.1111/bcp.12437. PubMed PMID: 24910925; PubMed Central PMCID: PMC4243881.

4: Zhang X, Tian H, Wang W, Ru S. Exposure to monocrotophos pesticide causes disruption of the hypothalamic-pituitary-thyroid axis in adult male goldfish (Carassius auratus). Gen Comp Endocrinol. 2013 Nov 1;193:158-66. doi: 10.1016/j.ygcen.2013.08.003. Epub 2013 Aug 12. PubMed PMID: 23948368.

5: Kunisue T, Eguchi A, Iwata H, Tanabe S, Kannan K. Analysis of thyroid hormones in serum of Baikal seals and humans by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassay methods: application of the LC-MS/MS method to wildlife tissues. Environ Sci Technol. 2011 Dec 1;45(23):10140-7. doi: 10.1021/es203002a. Epub 2011 Nov 8. PubMed PMID: 22035339.

6: Kunisue T, Fisher JW, Kannan K. Modulation of thyroid hormone concentrations in serum of rats coadministered with perchlorate and iodide-deficient diet. Arch Environ Contam Toxicol. 2011 Jul;61(1):151-8. doi: 10.1007/s00244-011-9677-8. Epub 2011 May 15. PubMed PMID: 21573761.

7: Kunisue T, Fisher JW, Kannan K. Determination of six thyroid hormones in the brain and thyroid gland using isotope-dilution liquid chromatography/tandem mass spectrometry. Anal Chem. 2011 Jan 1;83(1):417-24. doi: 10.1021/ac1026995. Epub 2010 Dec 1. PubMed PMID: 21121614.

8: Kunisue T, Fisher JW, Fatuyi B, Kannan K. A method for the analysis of six thyroid hormones in thyroid gland by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2010 Jul 1;878(21):1725-30. doi: 10.1016/j.jchromb.2010.04.031. Epub 2010 Apr 28. PubMed PMID: 20466602.

9: Monette MY, Björnsson BT, McCormick SD. Effects of short-term acid and aluminum exposure on the parr-smolt transformation in Atlantic salmon (Salmo salar): disruption of seawater tolerance and endocrine status. Gen Comp Endocrinol. 2008 Aug;158(1):122-30. doi: 10.1016/j.ygcen.2008.05.014. Epub 2008 May 29. Erratum in: Gen Comp Endocrinol. 2009 Jan 1;160(1):109. PubMed PMID: 18606407.

10: Bhargava M, Runyon MR, Smirnov D, Lei J, Groppoli TJ, Mariash CN, Wangensteen OD, Ingbar DH. Triiodo-L-thyronine rapidly stimulates alveolar fluid clearance in normal and hyperoxia-injured lungs. Am J Respir Crit Care Med. 2008 Sep 1;178(5):506-12. doi: 10.1164/rccm.200709-1429OC. Epub 2008 Jun 12. PubMed PMID: 18556623; PubMed Central PMCID: PMC2542429.

11: Broughton SK, Chen H, Riddle A, Kuhn SE, Nagalla S, Roberts CT Jr, Back SA. Large-scale generation of highly enriched neural stem-cell-derived oligodendroglial cultures: maturation-dependent differences in insulin-like growth factor-mediated signal transduction. J Neurochem. 2007 Feb;100(3):628-38. PubMed PMID: 17263792.

12: Kawakami Y, Shin DH, Kitano T, Adachi S, Yamauchi K, Ohta H. Transactivation activity of thyroid hormone receptors in fish (Conger myriaster) in response to thyroid hormones. Comp Biochem Physiol B Biochem Mol Biol. 2006 Aug;144(4):503-9. Epub 2006 May 19. PubMed PMID: 16820313.

13: Cruz R, Chávez-Gutiérrez L, Joseph-Bravo P, Charli JL. 3,3',5'-triiodo-L-thyronine reduces efficiency of mRNA knockdown by antisense oligodeoxynucleotides: a study with pyroglutamyl aminopeptidase II in adenohypophysis. Oligonucleotides. 2004;14(3):176-90. PubMed PMID: 15625913.

14: Lei J, Nowbar S, Mariash CN, Ingbar DH. Thyroid hormone stimulates Na-K-ATPase activity and its plasma membrane insertion in rat alveolar epithelial cells. Am J Physiol Lung Cell Mol Physiol. 2003 Sep;285(3):L762-72. Epub 2003 May 9. PubMed PMID: 12740220.

15: Vargas MA, Cisneros M, Joseph-Bravo P, Charli JL. Regulation of adenohypophyseal pyroglutamyl aminopeptidase II activity by thyrotropin-releasing hormone and phorbol esters. Endocrine. 2000 Dec;13(3):267-72. PubMed PMID: 11216637.

16: Beuckmann CT, Aoyagi M, Okazaki I, Hiroike T, Toh H, Hayaishi O, Urade Y. Binding of biliverdin, bilirubin, and thyroid hormones to lipocalin-type prostaglandin D synthase. Biochemistry. 1999 Jun 22;38(25):8006-13. PubMed PMID: 10387044.

17: Huang CJ, Geller HM, Green WL, Craelius W. Acute effects of thyroid hormone analogs on sodium currents in neonatal rat myocytes. J Mol Cell Cardiol. 1999 Apr;31(4):881-93. PubMed PMID: 10329215.

18: Morales A, Lachuer J, Duchamp C, Vera N, Georges B, Cohen-Adad F, Moulin C, Barré H. Tissue-specific modulation of rat glucagon receptor mRNA by thyroid status. Mol Cell Endocrinol. 1998 Sep 25;144(1-2):71-81. PubMed PMID: 9863628.

19: Chomard P, Seguin C, Loireau A, Autissier N, Artur Y. Effects of iodotyrosines, thyronines, iodothyroacetic acids and thyromimetic analogues on in vitro copper-induced oxidation of low-density lipoproteins. Biochem Pharmacol. 1998 May 15;55(10):1591-601. PubMed PMID: 9633995.

20: McLeese J, Waytiuk A, Eales JG. Factors influencing the steady-state distribution and exchange of thyroid hormones between red blood cells and plasma of rainbow trout, Oncorhynchus mykiss. Gen Comp Endocrinol. 1998 Feb;109(2):259-68. PubMed PMID: 9473370.